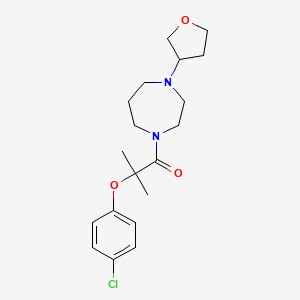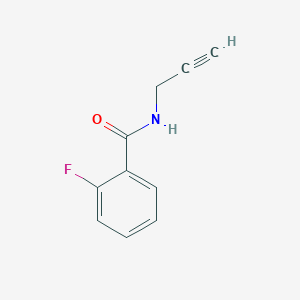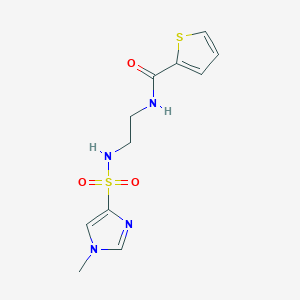
2,6-Difluoro-3-(trifluoromethyl)phenacyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,6-Difluoro-3-(trifluoromethyl)phenacyl bromide” is an organic compound with the molecular formula C9H4BrF5O and a molecular weight of 303.03 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-bromo-1-(2,6-difluoro-3-(trifluoromethyl)phenyl)ethan-1-one . The InChI code is 1S/C9H4BrF5O/c10-3-6(16)7-5(11)2-1-4(8(7)12)9(13,14)15/h1-2H,3H2 .科学的研究の応用
Synthesis and Antibacterial Activity
2,6-Difluoro-3-(trifluoromethyl)phenacyl bromide has been utilized as a precursor in the synthesis of various compounds with potential antibacterial activities. For instance, its derivatives have been studied for their effects against both Gram-positive and Gram-negative bacteria, demonstrating moderate antibacterial activity against specific strains like Bacillus pumilus. This highlights its role in developing new antibacterial agents (Aggarwal et al., 2011).
Heterocyclic Compound Synthesis
Phenacyl bromide derivatives serve as critical intermediates in synthesizing a wide range of heterocyclic compounds, important in pharmaceuticals and materials science. Their versatility facilitates the creation of biologically significant heterocycles and other industrially relevant scaffolds, showcasing the utility of phenacyl bromide in synthetic organic chemistry (Vekariya et al., 2018).
Antitumor Activity
Research into phenacyl bromide derivatives has also explored their potential in cancer treatment. Specific compounds synthesized from these derivatives have shown promising antitumor activity against a variety of cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer. This points to the promising role of phenacyl bromide derivatives in oncological research and treatment development (Bhat et al., 2009).
Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The signal word is “Danger” and the hazard statement is H314, which means it causes severe skin burns and eye damage . Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P260 (do not breathe dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
特性
IUPAC Name |
2-bromo-1-[2,6-difluoro-3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF5O/c10-3-6(16)7-5(11)2-1-4(8(7)12)9(13,14)15/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZRLPZTPNLZGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)C(=O)CBr)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-3-(trifluoromethyl)phenacyl bromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

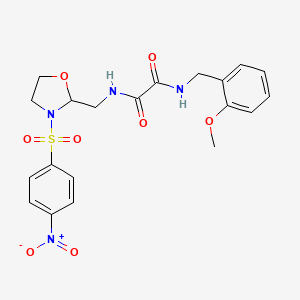
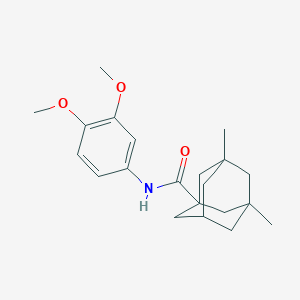

![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2579100.png)

![2-{1-[(Methylsulfanyl)methyl]cyclopropyl}ethan-1-amine](/img/structure/B2579106.png)
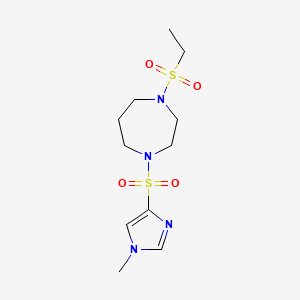
![2-cyclopentyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2579110.png)
![(E)-N-[4-(3-amino-3-oxopropoxy)phenyl]-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2579111.png)
![4-{4-[(Benzoyloxy)imino]piperidino}-8-chloro-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2579112.png)
![N,N'-(piperazine-1,4-diylbis(propane-3,1-diyl))bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide)](/img/structure/B2579113.png)
